physicochemical properties of didecyl phthalate for environmental modeling
physicochemical properties of didecyl phthalate for environmental modeling
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of didecyl phthalate (DDP), a high production volume chemical primarily used as a plasticizer in vinyl resins.[1] Understanding these properties is crucial for accurately modeling its environmental fate and transport. This document is intended for researchers, scientists, and environmental professionals engaged in risk assessment and environmental modeling of organic contaminants.
Core Physicochemical Properties
A summary of the key physicochemical properties of didecyl phthalate is presented in the table below. These parameters are essential inputs for a wide range of environmental models used to predict the distribution and persistence of chemicals in the environment.
| Property | Value | Unit | Reference |
| Molecular Formula | C₂₈H₄₆O₄ | - | [1] |
| Molecular Weight | 446.67 | g/mol | [2] |
| CAS Number | 84-77-5 | - | [1] |
| Appearance | Colorless to light yellow, viscous liquid | - | [3][4] |
| Melting Point | 4 | °C | [3][5] |
| Boiling Point | 261 @ 5 mmHg | °C | [1][6] |
| Density | 0.9675 @ 20°C | g/cm³ | [1][6] |
| Vapor Pressure | 7.89 x 10⁻⁹ | mm Hg @ 25°C | [6][7] |
| Water Solubility | 0.33 | mg/L @ 24°C | [3][5][6] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 11.2 | - | [6] |
| Henry's Law Constant | 2.81 x 10⁻⁵ | atm·m³/mol @ 25°C (estimated) | [1][6] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2.0 x 10⁶ (estimated) | L/kg | [1] |
Environmental Fate and Transport
Didecyl phthalate's physicochemical properties indicate that it will behave in specific ways upon release into the environment. Its very low vapor pressure suggests it will exist predominantly in the particulate phase in the atmosphere and be subject to wet and dry deposition.[1] The high estimated Koc value indicates that DDP is expected to be immobile in soil, with a strong tendency to adsorb to soil and sediment particles.[1]
While its low water solubility limits its concentration in the aqueous phase, DDP can be introduced into aquatic environments.[2][3] In water, it is expected to adsorb to suspended solids and sediment.[1] Volatilization from water surfaces can occur, but this process is likely attenuated by its strong adsorption to particulate matter.[1]
Biodegradation is a significant degradation pathway for didecyl phthalate in both soil and water.[1] Studies have shown that it can be degraded by microorganisms.[8] Hydrolysis and photolysis are considered minor degradation pathways under typical environmental conditions.[1][9][10]
Experimental Protocols
The determination of the physicochemical properties of hydrophobic organic compounds like didecyl phthalate requires standardized and precise experimental methodologies. The following are summaries of widely accepted protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), which are suitable for generating the data presented in this guide.
Water Solubility (OECD 105)
The water solubility of compounds with low solubility, such as didecyl phthalate, is typically determined using the Column Elution Method or the Flask Method .
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Principle: A saturated solution of the test substance in water is prepared and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
-
Column Elution Method: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, indicating saturation.
-
Flask Method: An excess amount of the test substance is added to water in a flask and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved particles, and the concentration in the aqueous phase is measured.
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Analysis: The concentration of the substance in the water samples is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)
The octanol-water partition coefficient is a key parameter for assessing the lipophilicity of a substance and its potential for bioaccumulation. For highly hydrophobic compounds like didecyl phthalate (with a high Log Kow), the Slow-Stirring Method (OECD 123) is often preferred over the traditional Shake-Flask Method (OECD 107) to avoid the formation of micro-emulsions. The HPLC Method (OECD 117) provides an estimation of Kow based on retention time.
-
Slow-Stirring Method (OECD 123):
-
Principle: n-Octanol and water are pre-saturated with each other. The test substance is dissolved in n-octanol, and this solution is gently stirred with a volume of water at a constant temperature until equilibrium is reached.
-
Procedure: The two phases are separated by centrifugation. The concentration of the test substance in both the n-octanol and water phases is determined.
-
Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD 121)
The Koc value indicates the tendency of a chemical to adsorb to soil and sediment. It can be estimated using HPLC.
-
HPLC Method (OECD 121):
-
Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is measured. This retention time is then correlated to the known Koc values of a set of reference substances.
-
Procedure: The test substance and a series of reference compounds with known Koc values are injected onto the HPLC column. The retention times are recorded. A calibration curve of log(k) (retention factor) versus log(Koc) for the reference substances is generated.
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Calculation: The log(Koc) of the test substance is then estimated from its retention factor using the calibration curve.
-
Vapor Pressure (OECD 104)
For substances with very low vapor pressure like didecyl phthalate, methods such as the Gas Saturation Method or the Effusion Method are suitable.
-
Gas Saturation Method:
-
Principle: A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance.
-
Procedure: The vapor is then trapped and the amount of substance transported by the gas is quantified.
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Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.
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Henry's Law Constant
The Henry's Law Constant can be estimated from the ratio of the vapor pressure to the water solubility. Direct experimental determination for low-volatility, low-solubility compounds is challenging but can be performed using specialized techniques like the Static Headspace Method .
-
Static Headspace Method:
-
Principle: A solution of the test substance in water is allowed to equilibrate with the headspace in a sealed vial at a constant temperature.
-
Procedure: The concentration of the substance in the headspace gas is measured using a sensitive analytical technique like GC-MS.
-
Calculation: The Henry's Law constant is calculated from the concentrations in the gas and liquid phases at equilibrium.
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Visualizations
The following diagrams illustrate key processes in the environmental fate of didecyl phthalate.
References
- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. store.astm.org [store.astm.org]
- 9. filab.fr [filab.fr]
- 10. tandfonline.com [tandfonline.com]
